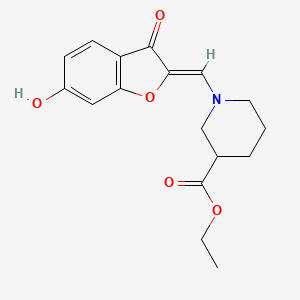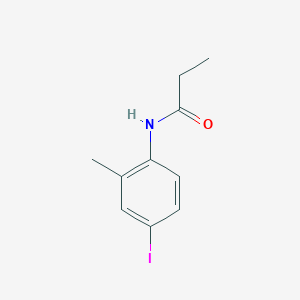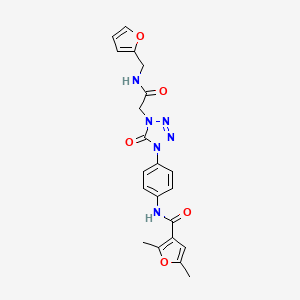![molecular formula C16H15FN2O B2364157 N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide CAS No. 2191110-77-5](/img/structure/B2364157.png)
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide is a synthetic organic compound that features a fluorophenyl group attached to a pyridinylmethyl moiety, which is further linked to a methylprop-2-enamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinylmethyl Intermediate: The pyridinylmethyl group can be synthesized through a reaction between pyridine and a suitable alkylating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the pyridinylmethyl intermediate.
Formation of the Methylprop-2-enamide: The final step involves the formation of the amide bond through a condensation reaction between the fluorophenyl-pyridinylmethyl intermediate and acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study its interaction with biological macromolecules.
Pharmaceuticals: It serves as a lead compound in the development of new therapeutic agents.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the pyridinylmethyl moiety facilitates its interaction with nucleophilic sites. The amide bond provides stability and contributes to the overall pharmacokinetic properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Fluorophenyl)-methylidene]biphenyl-4-carbohydrazide
- 4-Fluorophenyl-pyridin-2-ylmethyl derivatives
Uniqueness
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide is unique due to its specific structural features, such as the combination of a fluorophenyl group with a pyridinylmethyl moiety and an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-3-15(20)19(2)16(13-5-4-10-18-11-13)12-6-8-14(17)9-7-12/h3-11,16H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMLVJQHUYPCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)F)C2=CN=CC=C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2364081.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2364082.png)
![3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine](/img/structure/B2364085.png)
![4-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2364086.png)
![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide](/img/structure/B2364090.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/new.no-structure.jpg)

![2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2364093.png)


